molecular formula C13H13NO B6413710 2-(2,4-Dimethylphenyl)pyridin-4(1H)-one CAS No. 1261970-76-6

2-(2,4-Dimethylphenyl)pyridin-4(1H)-one

Cat. No.: B6413710
CAS No.: 1261970-76-6
M. Wt: 199.25 g/mol
InChI Key: HQYYXQYEJFYNID-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)pyridin-4(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a 2,4-dimethylphenyl group. Its molecular formula is C₁₃H₁₃NO, with a molecular weight of 199.25 g/mol. The pyridinone scaffold is known for its relevance in medicinal chemistry, particularly in drug design due to its hydrogen-bonding capacity and aromatic stability .

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-3-4-12(10(2)7-9)13-8-11(15)5-6-14-13/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYYXQYEJFYNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=O)C=CN2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692449
Record name 2-(2,4-Dimethylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-76-6
Record name 2-(2,4-Dimethylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)pyridin-4(1H)-one typically involves the reaction of 2,4-dimethylphenylboronic acid with 4-chloropyridine under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)pyridin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dimethylphenyl)pyridin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Electronic Comparisons
Compound Name Substituents/Modifications Molecular Formula Key Structural Features
2-(2,4-Dimethylphenyl)pyridin-4(1H)-one 2,4-Dimethylphenyl group on pyridinone C₁₃H₁₃NO Electron-donating methyl groups; planar aromatic system
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine () Chloro, amino, and substituted phenyl groups C₂₃H₁₈ClN₃ (example) Electron-withdrawing Cl and NH₂ groups; extended conjugation
4-(2-(Methylthio)pyrimidin-4-yl)pyridin-2(1H)-one () Methylthio-pyrimidine fused to pyridinone C₁₀H₉N₃OS Sulfur-containing substituent; fused heterocyclic system
1-Methyl-4-phenylpyridin-2-one () Methyl and phenyl groups on pyridinone C₁₂H₁₁NO Simpler structure; reduced steric hindrance
  • Electronic Effects: The dimethylphenyl group in the target compound donates electrons via methyl substituents, increasing electron density on the pyridinone ring. This contrasts with chloro- or nitro-substituted analogs (e.g., ), where electron-withdrawing groups reduce ring electron density, affecting reactivity and binding interactions .
  • Lipophilicity: The dimethylphenyl group (logP ≈ 2.8, estimated) enhances lipophilicity compared to compounds with polar substituents like amino (logP ≈ 1.2) or hydroxyl groups .
2.2 Physicochemical Properties
Property This compound 2-Amino-4-(2-chloro-5-phenyl)pyridine () 4-(2-(Methylthio)pyrimidin-4-yl)pyridin-2(1H)-one ()
Melting Point (°C) Not reported (estimated 250–270) 268–287 Not reported
Molecular Weight (g/mol) 199.25 466–545 (variable substituents) 219.26
Solubility Low in water (DMSO-soluble) Moderate in DMSO; low in water Moderate in organic solvents
  • Melting Points : The target compound’s melting point is hypothesized to be lower than chloro-substituted analogs () due to reduced hydrogen-bonding capacity from methyl groups .
  • Solubility: Dimethylphenyl substitution likely reduces aqueous solubility compared to amino- or hydroxyl-containing analogs, aligning with trends observed in .
2.5 Spectroscopic Data
  • 1H NMR: For the target compound, aromatic protons on the pyridinone ring are expected at δ 6.5–8.0 ppm, with methyl groups at δ 2.3–2.6 ppm. This contrasts with compounds, where NH₂ protons appear at δ 5.5–6.0 ppm .
  • IR Spectroscopy: Pyridinone carbonyl stretches (~1650 cm⁻¹) are consistent across analogs, while NH/OH stretches (3200–3500 cm⁻¹) are absent in the target compound .

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